molecular formula C19H26N2O4S B5634436 2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one

2-allyl-9-[(3-methoxyphenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5634436
M. Wt: 378.5 g/mol
InChI Key: GTCWGIKGUYPUOF-UHFFFAOYSA-N
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Description

The diazaspiro[5.5]undecane scaffold is a central structure in various synthetic and natural compounds, exhibiting a broad range of biological and pharmacological activities. The incorporation of different substituents, such as allyl groups and sulfonyl phenyl moieties, can significantly influence the chemical and physical properties of these compounds, making them of interest in the development of new materials and biologically active molecules.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives typically involves multistep reactions, including Claisen condensation, acid-catalyzed decarboxylation, and spirocyclization processes. For example, the synthesis of 1,7-diazaspiro[5.5]undecane derivatives can be achieved through a convenient three-step synthesis starting from N-Boc-δ-valerolactam (Cordes et al., 2013). Additionally, reactions with electrophiles can produce spirocyclic adducts or tetrahydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including those substituted at the 9-position, have been characterized using various analytical techniques such as NMR, IR, and X-ray crystallography. These studies reveal details about the conformation and configuration of the spirocyclic core and substituents, providing insights into the relationship between structure and activity or properties (Lin Yuan et al., 2017).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential uses of this compound. This could include investigating its reactivity, stability, and any biological activity .

properties

IUPAC Name

9-(3-methoxyphenyl)sulfonyl-2-prop-2-enyl-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S/c1-3-11-20-15-19(8-7-18(20)22)9-12-21(13-10-19)26(23,24)17-6-4-5-16(14-17)25-2/h3-6,14H,1,7-13,15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCWGIKGUYPUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC3(CCC(=O)N(C3)CC=C)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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